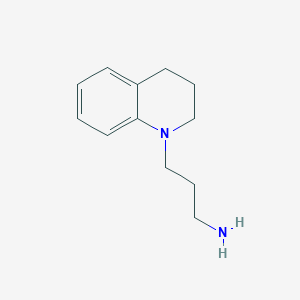

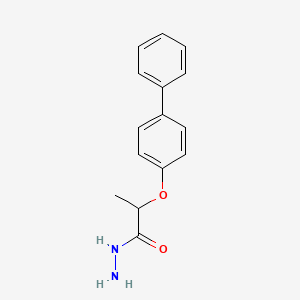

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

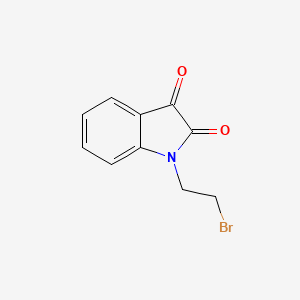

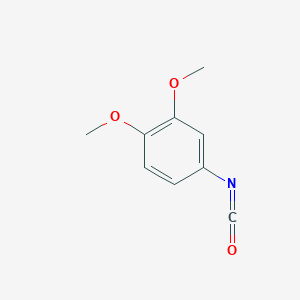

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (hereafter referred to as 3-DHQP-1A), is a chemical compound that is used in a variety of scientific research applications. It is a member of the quinoline family, which includes a number of compounds with similar chemical structures. 3-DHQP-1A is a colorless, odorless solid with a melting point of approximately 150°C. It is soluble in a variety of organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).

科学的研究の応用

Biological Evaluation of Tetrahydroquinoline Hybrids

A study synthesized 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, a hybrid compound, and evaluated its in vitro activities including antioxidant, antitryptic, and inhibition of albumin denaturation. Lipophilicity was also determined (Manolov, Ivanov, & Bojilov, 2022).

Anti-HIV-1 RT and Antimicrobial Activity

A study designed 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 RT. Several compounds showed significant inhibition of HIV-1 RT and exhibited anti-HIV-1 activity and cytotoxicity against T lymphocytes (Chander et al., 2016).

Inhibition of Carbon Steel Corrosion

A study synthesized tertiary amines including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) which acted as anodic inhibitors, retarding the anodic dissolution of iron on carbon steel surfaces (Gao, Liang, & Wang, 2007).

Domino Reaction for Tetrahydroquinoline Derivatives

This research developed a domino reaction of aromatic amines with cyclic enol ethers, catalyzed by indium chloride in water, to synthesize various tetrahydroquinoline derivatives efficiently (Zhang & Li, 2002).

Synthesis of Anticonvulsant and Antimicrobial Agents

A series of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized from anthranilic acid and evaluated for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against bacteria and fungi and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Vasodilatation Activity of Isoquinolinones

Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and found to exhibit the activity of vasodilatation, indicating potential medicinal applications (San-qi, 2010).

Tandem Reaction for 3,4-Dihydroquinolin-2-ones

A tandem reaction combining radical and ionic processes was developed for the synthesis of substituted 3,4-dihydroquinolin-2-ones, important in pharmaceuticals (Zhou, Zhang, & Jiao, 2009).

In Vivo and In Silico Anticonvulsant Activity

This study synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated their anticonvulsant activity, both in vivo and in silico. The leader compound showed potential without motor coordination impairment (El Kayal et al., 2019).

Ex Vivo and In Vivo Study on Isoquinoline Precursors

N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides were synthesized as isoquinoline precursors and tested for smooth muscle relaxant activity and effects on cognitive functions in rats, showing promising results (Milusheva et al., 2022).

特性

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHICRFDCVVASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408988 |

Source

|

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2637-31-2 |

Source

|

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)